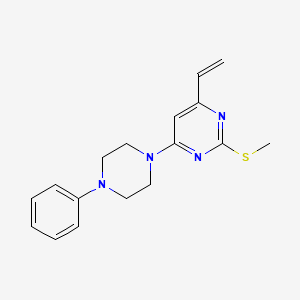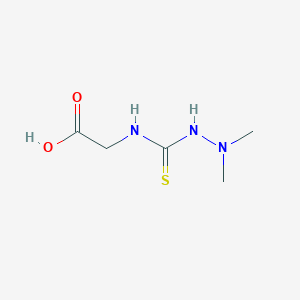
N-(2,2-Dimethylhydrazinecarbothioyl)glycine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,2-Dimethylhydrazinecarbothioyl)glycine is a chemical compound that belongs to the class of glycine derivatives It is characterized by the presence of a dimethylhydrazine group attached to the carbothioyl moiety, which is further linked to the glycine molecule
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2-Dimethylhydrazinecarbothioyl)glycine typically involves the reaction of glycine with 2,2-dimethylhydrazine and a suitable carbothioylating agent. The reaction conditions often require a controlled environment with specific temperature and pH levels to ensure the desired product is obtained with high yield and purity. The process may involve multiple steps, including protection and deprotection of functional groups, to achieve the final compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process may include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency. Purification techniques such as crystallization, distillation, and chromatography are employed to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
N-(2,2-Dimethylhydrazinecarbothioyl)glycine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives. Substitution reactions can result in a variety of substituted glycine derivatives.
科学的研究の応用
N-(2,2-Dimethylhydrazinecarbothioyl)glycine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor or activator.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism by which N-(2,2-Dimethylhydrazinecarbothioyl)glycine exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact molecular targets and pathways involved are subjects of ongoing research.
類似化合物との比較
Similar Compounds
Similar compounds include other glycine derivatives such as N-phenylglycine, N-methylglycine, and N,N-dimethylglycine. These compounds share structural similarities but differ in their functional groups and chemical properties.
Uniqueness
N-(2,2-Dimethylhydrazinecarbothioyl)glycine is unique due to the presence of the dimethylhydrazine and carbothioyl groups, which impart distinct chemical reactivity and potential applications. Its specific structure allows for unique interactions with biological targets, making it a valuable compound for research and development.
特性
CAS番号 |
628317-12-4 |
|---|---|
分子式 |
C5H11N3O2S |
分子量 |
177.23 g/mol |
IUPAC名 |
2-(dimethylaminocarbamothioylamino)acetic acid |
InChI |
InChI=1S/C5H11N3O2S/c1-8(2)7-5(11)6-3-4(9)10/h3H2,1-2H3,(H,9,10)(H2,6,7,11) |
InChIキー |
LUOYRQYIVQVMCI-UHFFFAOYSA-N |
正規SMILES |
CN(C)NC(=S)NCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


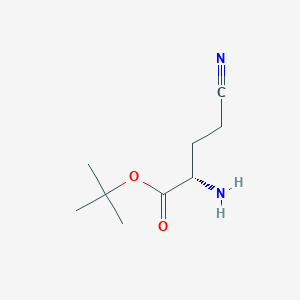
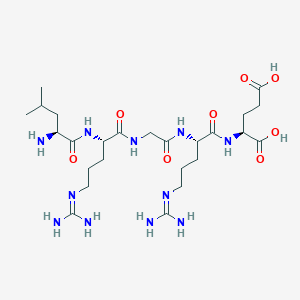
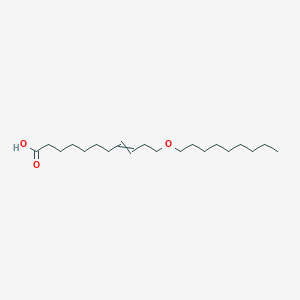
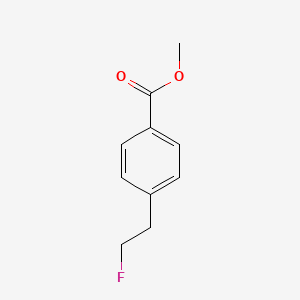
![1H-Benzimidazole, 2-[2-(4,5-diphenyl-1H-imidazol-2-yl)phenyl]-](/img/structure/B14212427.png)
![Pyridinium, 1,1'-[1,3-phenylenebis(methylene)]bis[4-(1-pyrrolidinyl)-](/img/structure/B14212428.png)


![5-(2,5-dimethylfuran-3-yl)-3-methyl-2H-pyrazolo[4,3-c]isoquinoline](/img/structure/B14212461.png)

![2-Oxazolamine, N-[(3-chloro-2-fluorophenyl)methyl]-4,5-dihydro-](/img/structure/B14212475.png)
